molecular formula C19H16N2O3S B2966510 N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-ethoxybenzamide CAS No. 681158-44-1

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-ethoxybenzamide

Cat. No. B2966510
CAS RN: 681158-44-1
M. Wt: 352.41
InChI Key: CZWNZLHADRBNGA-UHFFFAOYSA-N
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Description

“N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-ethoxybenzamide” is a chemical compound that contains a thiazole ring. Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used to obtain free carbene particles and complexed with transition metals . Thiazoles have potent biological applications .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the Knoevenagel condensation of different salicylaldehydes and malanonitrile in the presence of a base . The reaction of 3-(2-Thienyl)-5-aryl-1-thiocarbamoyl-2-pyrazolines with hydrazonyol also yields thiazole derivatives .


Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .


Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . They show similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan .


Physical And Chemical Properties Analysis

Thiazoles are light-yellow liquids with an odor similar to pyridine . They have varied physico-chemical factors that make them of special consideration for medicinal chemists .

Scientific Research Applications

Synthesis and Chemical Characterization

Research has been dedicated to developing efficient synthesis methods for thiazolo and chromeno derivatives, given their importance in medicinal chemistry. For example, Avuthu Vidya Sagar Reddy and Y. Jeong (2016) developed a highly efficient and facile synthesis method for densely functionalized thiazolo[3,2-a]chromeno[4,3-d]pyrimidin-6(7H)-ones using [Bmim]BF4 as a reusable catalyst under solvent-free conditions. This method highlights operational simplicity, short reaction time, and the efficient utilization of reactants (Reddy & Jeong, 2016). Similarly, Nilay Shah et al. (2016) synthesized novel derivatives of substituted N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide, showcasing the potential for antimicrobial, antifungal, and antimalarial activities (Shah et al., 2016).

Potential Biological Activities

A study by S. M. Gomha et al. (2018) synthesized novel thiazole-pyranochromene and thiadiazole-pyranochromene derivatives and evaluated their anticancer activity. This research is a testament to the ongoing efforts to develop coumarin derivatives as potential anticancer drugs (Gomha et al., 2018). Furthermore, the synthesis of photochromic thieno-2H-chromene derivatives by M. R. P. Queiroz et al. (2000) explored the photochromic behavior of these compounds, indicating their potential applications in material science and photopharmacology (Queiroz et al., 2000).

Future Directions

Thiazoles are considered one of the most significant potential things in the mainly increasing chemical world of compounds having thiazoles showing notable pharmacological actions . They are being extensively studied for their potential therapeutic applications in a variety of pathological conditions . The current research highlights a wide sight on the preparation and biological actions of materials having thiazole moiety .

properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-2-23-13-9-7-12(8-10-13)18(22)21-19-20-17-14-5-3-4-6-15(14)24-11-16(17)25-19/h3-10H,2,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWNZLHADRBNGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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